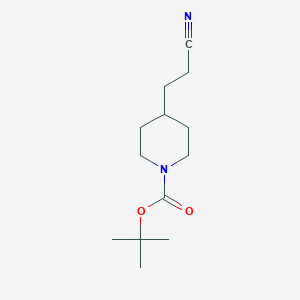
5-(piperazin-1-yl)-1H-indole
Übersicht
Beschreibung
The compound "5-(piperazin-1-yl)-1H-indole" is a structural motif found in various pharmacologically active molecules. It is characterized by the presence of a piperazine ring attached to the 1H-indole system. This moiety is significant due to its interaction with various biological targets, including dopamine D2 receptors, serotonin reuptake sites, and 5-HT receptors, which are implicated in numerous cognitive and psychiatric disorders .
Synthesis Analysis
The synthesis of indole derivatives containing the piperazine moiety involves various strategies. For instance, the synthesis of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines includes the formation of the piperazine ring and its subsequent attachment to the indole system . Another approach involves the fluorination of indole-piperazine compounds to improve pharmacokinetic profiles, which includes the introduction of fluorine atoms into the structure . Additionally, the synthesis of N(1)-arylsulfonyl-3-piperazinyl indole derivatives and related compounds has been reported, highlighting the versatility of synthetic methods available for these compounds .
Molecular Structure Analysis
The molecular structure of indole-piperazine derivatives has been studied using various computational methods, including density functional theory (DFT). These studies provide insights into the ground state geometry, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the interaction of these compounds with biological targets . X-ray diffraction studies have also been conducted to determine the crystal structure of specific derivatives, offering a detailed view of their molecular conformation .
Chemical Reactions Analysis
Indole-piperazine compounds can undergo various chemical reactions, including cyclization and halogenation, to yield different indole derivatives. For example, halo-derivatives of piperazine-2,5-diones can be cyclized to form pyrazino[1,2-a]indoles, which can be further modified to yield substituted indoles . These reactions are essential for the diversification of the indole-piperazine scaffold and the development of new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-piperazine derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly reduce the pKa of the compounds, which in turn affects their basicity, oral absorption, and bioavailability . The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are critical for the development of these compounds as therapeutic agents. The pharmacokinetic profiles of these compounds have been evaluated to ensure their suitability for clinical use .
Wissenschaftliche Forschungsanwendungen
1. Potential Treatment of Cognitive Disorders
5-(Piperazin-1-yl)-1H-indole derivatives have been explored for their potential in treating cognitive disorders. Nirogi et al. (2016) synthesized a series of these derivatives as 5-HT6 receptor ligands, finding that certain compounds showed potent in vitro binding affinity, selectivity, and activity in animal models of cognition (Nirogi et al., 2016).
2. Antioxidant Activity for Parkinson’s Disease
Kaczor et al. (2021) designed a compound (KAD22) as a potential dopamine D2 receptor agonist with antioxidant activity for possible treatment of Parkinson’s disease. This compound, a derivative of 5-(Piperazin-1-yl)-1H-indole, showed potent antioxidant properties, although it did not bind to the dopamine D2 receptor as initially anticipated (Kaczor et al., 2021).
3. Development of Serotonin Receptor Ligands
Research by van Niel et al. (1999) demonstrated that fluorinated 3-(3-(piperazin-1-yl)propyl)indole series of 5-HT1D receptor ligands have pharmacokinetic advantages and could maintain high affinity and selectivity for the 5-HT1D receptor, with in vitro agonist efficacy (van Niel et al., 1999).
4. Investigation in Antidepressant Properties
Heinrich et al. (2004) developed a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, aiming to create highly selective and potent 5-HT(1A) agonists as potential pharmacological tools in studies of mood disorders. Some derivatives within this research showed significant selectivity and affinity towards the 5-HT(1A) receptor (Heinrich et al., 2004).
5. Exploration as Antitumor Agents
Andreani et al. (2008) explored compounds formed by two indole systems separated by a heterocycle like pyridine or piperazine. These novel compounds displayed significant antitumor activity in human cell line screens, indicating a successful approach in cancer research (Andreani et al., 2008).
6. Potential Use in Antimicrobial Activity
A study by Gaikwa et al. (2009) synthesized new heterocyclic compounds incorporating 5-(Piperazin-1-yl)-1H-indole, evaluating them for their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Gaikwa et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-piperazin-1-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILCLREQQTZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623244 | |
| Record name | 5-(Piperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperazin-1-yl)-1H-indole | |
CAS RN |
184899-15-8 | |
| Record name | 5-(Piperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

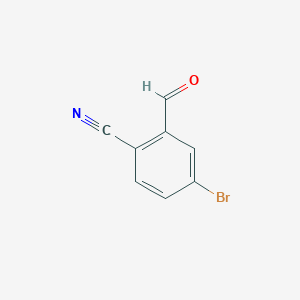
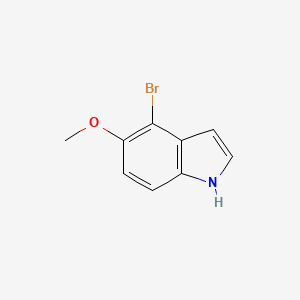
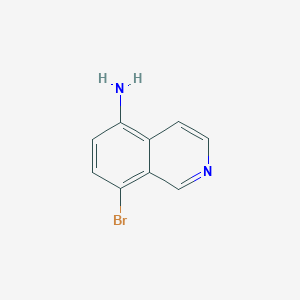
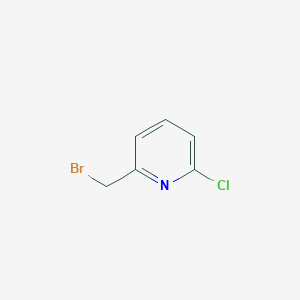





![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)
